![molecular formula C11H11NO3 B1519461 6-acetil-4-metil-2H-benzo[b][1,4]oxazin-3(4H)-ona CAS No. 26518-72-9](/img/structure/B1519461.png)
6-acetil-4-metil-2H-benzo[b][1,4]oxazin-3(4H)-ona
Descripción general
Descripción
“6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a heterocyclic compound . It is a benzoxazine derivative and serves as a building block for various natural and synthetic organic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new benzoxazine monomer with bis-ester groups was synthesized from the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .Chemical Reactions Analysis
The polymerization behavior of similar compounds has been studied using differential scanning calorimetry (DSC) and FT-IR after each cure stage .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the dynamic mechanical analysis of a related compound showed that the glass transition temperature (Tg) was 110°C . Thermogravimetric analysis revealed better thermal stability, as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of the compound, which were 263 and 289°C, respectively .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
6-acetil-4-metil-2H-benzo[b][1,4]oxazin-3(4H)-ona: ha sido estudiado por su potencial en la lucha contra las infecciones microbianas. La investigación indica que los derivados de este compuesto exhiben actividades antibacterianas y antifúngicas significativas. Estas propiedades son particularmente valiosas en el desarrollo de nuevos antibióticos para abordar el desafío de las cepas de bacterias multirresistentes como Escherichia coli y hongos como Candida albicans .
Química Medicinal
El compuesto sirve como un andamiaje en la química medicinal, demostrando un amplio espectro de propiedades biológicas. Se ha asociado con diversas acciones farmacológicas, incluidas las actividades antihipertensivas, antibacterianas, anticonvulsivas y antiinflamatorias. Esta versatilidad lo convierte en un bloque de construcción valioso para el desarrollo de agentes terapéuticos .
Modelado Molecular
Los estudios in silico, incluido el acoplamiento y el modelado molecular, han utilizado derivados de This compound para predecir sus afinidades de unión y potencias inhibitorias contra las proteínas diana. Este enfoque computacional ayuda a comprender los mecanismos de interacción y optimizar la estructura del compuesto para mejorar la actividad .
Síntesis de Heterociclos
El compuesto es instrumental en la síntesis de heterociclos fusionados, que son cruciales en el campo de la química orgánica sintética. Estos heterociclos encuentran aplicaciones en ciencia de materiales, ciencia farmacéutica y como intermediarios en la síntesis de moléculas complejas .
Aplicaciones Industriales
Más allá de su actividad biológica, This compound y sus derivados tienen aplicaciones industriales. Se utilizan como compuestos fluorescentes, inhibidores de la corrosión, colorantes y fotoestabilizadores, mostrando la utilidad del compuesto en diversas industrias .
Diseño de Moléculas Bioactivas
La estructura del compuesto es relevante en el diseño de moléculas bioactivas. Al combinar el núcleo benzo[b][1,4]oxazin-3(4H)-ona con grupos funcionales como la acilhidrazona, los investigadores pueden crear nuevas moléculas con potencial actividad antibiótica contra patógenos como Staphylococcus aureus multirresistente .
Propiedades
IUPAC Name |
6-acetyl-4-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)8-3-4-10-9(5-8)12(2)11(14)6-15-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARZBZOCCAOBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1519378.png)
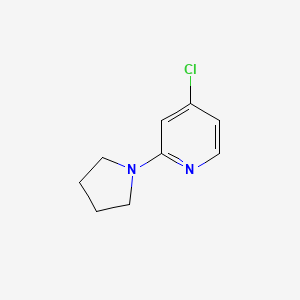

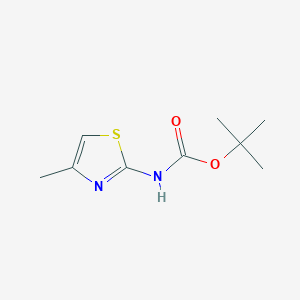
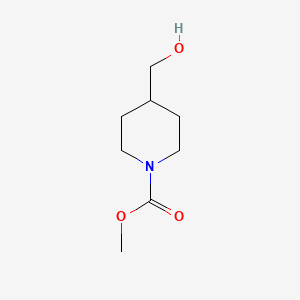
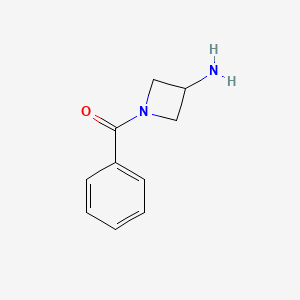
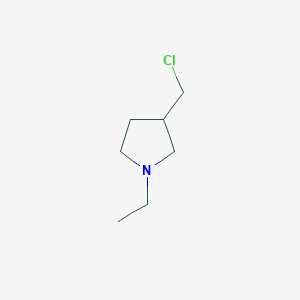
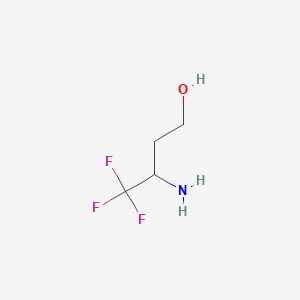
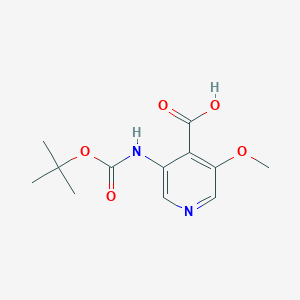


![6-Amino-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519397.png)

![[1-(3-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1519400.png)
